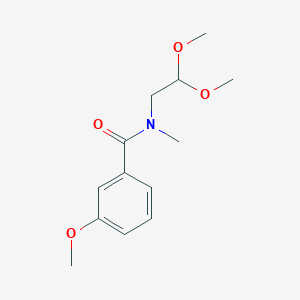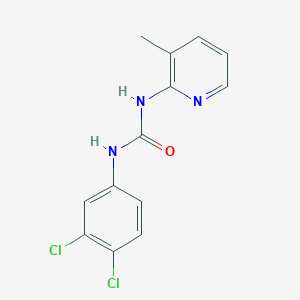
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects, but it has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It also has sedative and anxiolytic effects, and it has been shown to produce respiratory depression at high doses.
实验室实验的优点和局限性
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and its potential for producing respiratory depression at high doses.
未来方向
There are several future directions for research on N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide, including further investigation of its potential therapeutic applications, such as in the treatment of opioid addiction. Additionally, more research is needed to fully understand its biochemical and physiological effects, as well as its potential for producing adverse effects. Finally, there is a need for the development of safer and more effective opioid analgesics that can be used in clinical practice.
合成方法
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with N-methylmorpholine, followed by the addition of 2,2-dimethoxyethylamine and 3-methoxyaniline. The resulting product is then purified through recrystallization.
科学研究应用
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, and it has also been investigated for its potential use in treating opioid addiction.
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-14(9-12(17-3)18-4)13(15)10-6-5-7-11(8-10)16-2/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBAYXCHRKRNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)


methanone](/img/structure/B5856734.png)



![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)